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Compound of Interest

Compound Name: Detoxin D1

CAS No.: 37878-19-6

Cat. No.: B1670316

Get Quote

Abstract & Strategic Overview
Detoxin D1 is a bioactive depsipeptide produced by Streptomyces caespitosus.[3] Its structure

comprises a unique polyfunctionalized pyrrolidine core, (-)-detoxinine [(2S,3R)-3-hydroxy-2-

pyrrolidinepropanoic acid derivative], linked to a dipeptide side chain.[2] The primary synthetic

challenge lies in establishing the continuous stereocenters of the detoxinine core.

This protocol adopts the strategy developed by Ohfune et al., which utilizes D-glucose as a

chiral template. The key transformation is the [3,3]-sigmatropic rearrangement (Overman

rearrangement) of an allylic trichloroacetimidate derived from a glucose intermediate to

stereoselectively install the C-N bond with the correct chirality.

Retrosynthetic Analysis
The synthesis disconnects Detoxin D1 into three primary modules: the Detoxinine Core, L-

Valine, and L-Phenylalanine.
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Figure 1: Retrosynthetic logic flow from Detoxin D1 to D-Glucose.[2]

Experimental Protocols
Phase 1: Synthesis of the (-)-Detoxinine Core
Objective: Convert D-glucose into the functionalized pyrrolidine core.[2]

Step 1: Preparation of the Allylic Alcohol Intermediate
Starting from Diacetone-D-glucose, we generate the allylic alcohol required for the

rearrangement.

Starting Material: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.[2]
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Selective Hydrolysis: Treat with 0.8% H₂SO₄ in MeOH (25°C, 12 h) to selectively deprotect

the 5,6-acetonide.

Oxidative Cleavage: Add NaIO₄ (1.2 equiv) in aqueous THF to cleave the C5-C6 bond,

yielding the aldehyde.

Wittig Olefination: Treat the crude aldehyde with Ph₃P=CHCO₂Et in benzene (reflux, 4 h) to

install the α,β-unsaturated ester.

Reduction: Reduce the ester to the allylic alcohol using DIBAL-H (2.2 equiv) in CH₂Cl₂ at

-78°C.

Yield Check: Expect ~75% yield over 4 steps. QC Point: ¹H NMR should show characteristic

vinyl protons at δ 5.8–6.0 ppm.

Step 2: The Overman Rearrangement (Key Step)
This step transfers chirality from the sugar oxygen to the new nitrogen center.

Imidate Formation:

Dissolve the allylic alcohol (1.0 equiv) in dry CH₂Cl₂ at 0°C.

Add Trichloroacetonitrile (Cl₃CCN) (1.5 equiv) and a catalytic amount of DBU (0.1 equiv).

[2]

Stir for 1 h. The solution will turn yellow/orange.

Critical: Filter through a short pad of neutral alumina to remove DBU (prevents side

reactions). Concentrate in vacuo below 30°C.

Thermal Rearrangement:

Dissolve the crude imidate in degassed Xylene (0.05 M concentration).

Heat to reflux (140°C) for 12–24 h under Argon.
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Mechanism: The [3,3]-sigmatropic shift occurs suprafacially, converting the allylic imidate

into an allylic trichloroacetamide.

Isolation: Evaporate solvent and purify via flash chromatography (EtOAc/Hexanes).

Data Visualization: Reaction Conditions

Parameter Condition Purpose

Solvent Xylene (degassed)

High boiling point for
activation energy;
degassing prevents
oxidation.[2]

Temperature 140°C (Reflux) Drives the sigmatropic shift.

Concentration 0.05 M

Dilution favors intramolecular

rearrangement over

polymerization.

| Catalyst | DBU (trace) | Promotes imidate formation; must be removed before heating.[2] |

Step 3: Pyrrolidine Ring Formation
Ozonolysis: Treat the rearranged alkene with O₃ in CH₂Cl₂/MeOH at -78°C, followed by

reductive workup (NaBH₄) to generate the diol.

Cyclization:

Selectively tosylate the primary alcohol (TsCl, Pyridine).

Treat with base (NaH, THF) to induce intramolecular nucleophilic attack by the amide

nitrogen, closing the ring to form the pyrrolidine.

Deprotection: Hydrolyze the trichloroacetamide group (using NaOH/MeOH or similar mild

alkaline conditions) to reveal the secondary amine.

Phase 2: Peptide Coupling and Final Assembly
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Objective: Attach the L-Valine and L-Phenylalanine residues to the Detoxinine core.[2]

Step 4: Fragment Coupling
Side Chain Preparation: Synthesize Boc-L-Val-L-Phe-OH using standard EDC/HOBt

coupling.

Coupling to Core:

Dissolve (-)-detoxinine ester (amine free base) in DMF.[2]

Add Boc-L-Val-L-Phe-OH (1.1 equiv), HATU (1.2 equiv), and DIEA (2.5 equiv).[2]

Stir at 0°C → RT for 16 h.

Observation: Reaction progress monitored by HPLC (disappearance of free amine).

Deprotection:

Remove Boc group: TFA/CH₂Cl₂ (1:1), 1 h.

Global deprotection of esters (if benzyl/methyl esters used): Hydrogenolysis (H₂, Pd/C) or

LiOH hydrolysis depending on the specific protecting group strategy.

Validation & Quality Control
Structural Verification (NMR)
The identity of Detoxin D1 is confirmed by the presence of key diagnostic signals.
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Moiety
Signal (¹H NMR,
500 MHz, D₂O)

Multiplicity Interpretation

Detoxinine Core δ 4.20 - 4.45 Multiplet
C2/C3 Methines of

pyrrolidine

Valine δ 0.95, 0.98 Doublets Isopropyl methyls

Phenylalanine δ 7.20 - 7.40 Multiplet Aromatic protons

Linkage δ 8.2 - 8.5 Doublet
Amide NH protons (if

in DMSO-d6)

Graphviz Workflow: Overman Rearrangement
Mechanism
The stereochemical fidelity of this synthesis relies on the concerted nature of the

rearrangement.
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Figure 2: Mechanistic flow of the stereodetermining Overman rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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